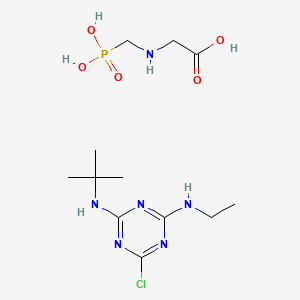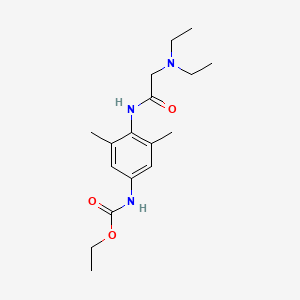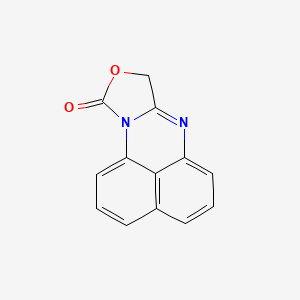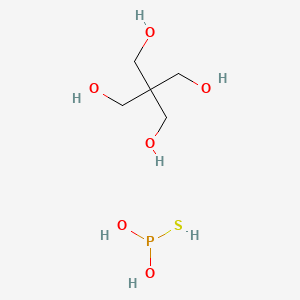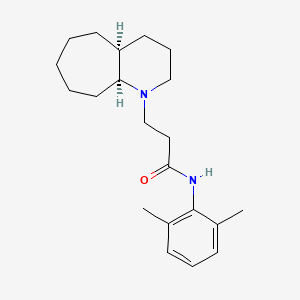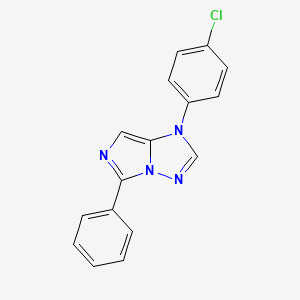
1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of imidazo-triazoles, which are known for their diverse biological activities and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylamine with phenylhydrazine to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the desired imidazo-triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access or altering the enzyme’s conformation. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division or signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-imidazo(1,2-b)(1,2,4)triazole: Lacks the chloro group, which may affect its biological activity and stability.
1-(4-Methylphenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole: Contains a methyl group instead of a chloro group, leading to different reactivity and applications.
Uniqueness
1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole is unique due to the presence of the chloro group, which enhances its reactivity and potential biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
52713-18-5 |
|---|---|
Formule moléculaire |
C16H11ClN4 |
Poids moléculaire |
294.74 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-5-phenylimidazo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C16H11ClN4/c17-13-6-8-14(9-7-13)20-11-19-21-15(20)10-18-16(21)12-4-2-1-3-5-12/h1-11H |
Clé InChI |
WUPIZZVMZCPNKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C3N2N=CN3C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



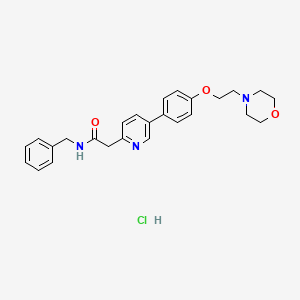
![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)
